5-(4-Ethoxyphenyl)-4-(2-(2-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
Description
This compound is a 1,2,4-triazole-3-thiol derivative featuring a 4-ethoxyphenyl group at position 5 and a 2-nitrobenzylidene hydrazinyl substituent at position 2.
Properties
CAS No. |
624725-68-4 |
|---|---|
Molecular Formula |
C17H16N6O3S |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N6O3S/c1-2-26-14-9-7-12(8-10-14)16-19-20-17(27)22(16)21-18-11-13-5-3-4-6-15(13)23(24)25/h3-11,21H,2H2,1H3,(H,20,27)/b18-11+ |
InChI Key |
ABRDATQCYKDOKP-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-4-(2-(2-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method starts with the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-nitrobenzaldehyde under acidic conditions to yield the desired triazole derivative. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxyphenyl)-4-(2-(2-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyphenyl)-4-(2-(2-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group and triazole ring play crucial roles in its activity, interacting with the target molecules through hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Nitro vs. Methoxy/Ethoxy : Nitro-substituted derivatives (e.g., 3-nitrobenzylidene) exhibit stronger antibacterial activity due to enhanced electrophilicity, which may disrupt bacterial enzyme function . Ethoxy/methoxy groups improve lipophilicity but may reduce direct antimicrobial potency compared to nitro .
- Antiviral Activity : Cyclopentenyl and chlorophenyl hydrazinyl derivatives show promise against coronavirus helicases, suggesting the target compound’s 2-nitrobenzylidene group could similarly interact with viral proteases .
Electronic and Steric Effects
- Nitro Group (Electron-Withdrawing) : Increases electrophilicity of the triazole ring, facilitating interactions with nucleophilic residues in biological targets (e.g., bacterial DHFR) .
- Steric Hindrance : Bulkier substituents (e.g., cyclopentenyl) may reduce binding affinity to compact active sites, whereas planar benzylidene groups (e.g., 2-nitro) optimize fit .
Biological Activity
5-(4-Ethoxyphenyl)-4-(2-(2-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-(4-Ethoxyphenyl)-4-(2-(2-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is . The structure includes a triazole ring, a hydrazone linkage, and a thiol group, which are critical for its biological activity.
1. Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. The MTT assay was utilized to assess cell viability in human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells. The results indicated that:
- Cytotoxic Effects : The compound exhibited significant cytotoxicity against the melanoma cell line, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
- Selectivity : It showed selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .
The proposed mechanisms through which this compound exerts its cytotoxic effects include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- Inhibition of Cell Migration : Certain derivatives have been noted to inhibit cancer cell migration, which is crucial for metastasis .
3. Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity. Studies indicate that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics such as norfloxacin .
Case Study 1: Anticancer Activity
In a study published in Pharmaceutical Research, researchers synthesized several triazole derivatives and evaluated their anticancer activities. Among these, the compound was identified as one of the most potent against melanoma cells in 3D cell culture models. The study highlighted its ability to inhibit not only cell proliferation but also migration and invasion capabilities .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazole derivatives including the target compound. Results indicated that these compounds displayed broad-spectrum activity against various bacterial strains. Notably, the presence of electron-withdrawing groups like nitro significantly enhanced their antimicrobial efficacy .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Cytotoxicity | IGR39 (Melanoma) | <10 | High |
| Cytotoxicity | MDA-MB-231 (Breast) | 15 | Moderate |
| Cytotoxicity | Panc-1 (Pancreatic) | 20 | Moderate |
| Antibacterial | Staphylococcus aureus | 8 | High |
| Antibacterial | Escherichia coli | 12 | Moderate |
Q & A
Q. Table 1. Comparative Yields Under Different Synthetic Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol | 80 | Acetic Acid | 62 | 98.5 |
| DMF | 100 | NaOH | 55 | 95.2 |
| Methanol | 70 | None | 48 | 91.8 |
| Source: Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
